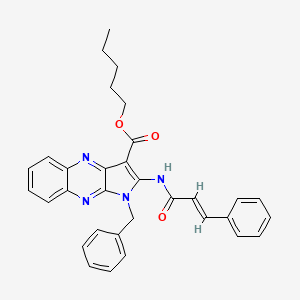
Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a synthetic compound belonging to the pyrroloquinoxaline family. This class of compounds is known for its diverse biological activities, including antioxidant, anticancer, and antibacterial properties . The unique structure of this compound, which includes a pyrroloquinoxaline core, makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multiple steps, starting from halogen-containing quinoxaline derivatives. The synthetic route often includes the use of palladium catalysts to facilitate the formation of the pyrroloquinoxaline core . The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activities, such as antioxidant and anticancer properties, make it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine: Its potential as a drug candidate is explored for treating various diseases, including cancer and bacterial infections.
Industry: The compound’s unique properties are utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Pentyl 1-benzyl-2-(cinnamoylamino)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can be compared with other pyrroloquinoxaline derivatives, such as:
Ethyl 1,2-diphenyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate: Known for its antioxidant activity.
Bromonidine: A commercially available α-2 adrenergic agonist used to treat glaucoma and ocular hypertension.
Varenicline: A quinoxaline-based α4β2 nicotinic receptor partial agonist used for smoking cessation.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.
Properties
Molecular Formula |
C32H30N4O3 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
pentyl 1-benzyl-2-[[(E)-3-phenylprop-2-enoyl]amino]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C32H30N4O3/c1-2-3-12-21-39-32(38)28-29-31(34-26-18-11-10-17-25(26)33-29)36(22-24-15-8-5-9-16-24)30(28)35-27(37)20-19-23-13-6-4-7-14-23/h4-11,13-20H,2-3,12,21-22H2,1H3,(H,35,37)/b20-19+ |
InChI Key |
UMSVJFGMBARTPF-FMQUCBEESA-N |
Isomeric SMILES |
CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)NC(=O)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)NC(=O)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


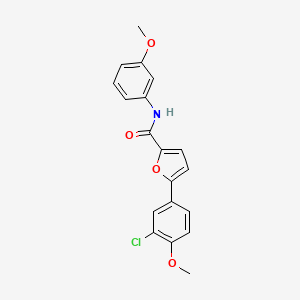

![3-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11962675.png)
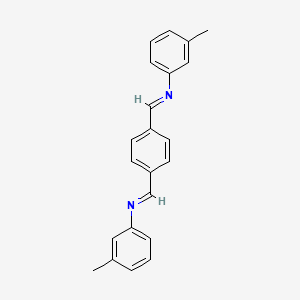
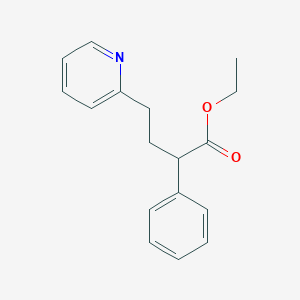
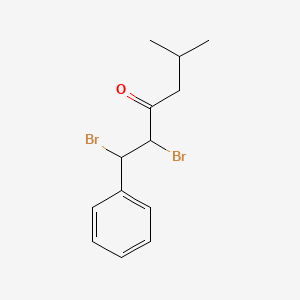

![4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11962702.png)
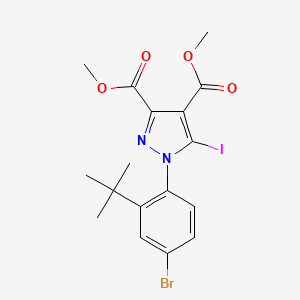


![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962734.png)

![4-Chloro-n-[4-(dimethylamino)benzylidene]aniline](/img/structure/B11962742.png)
